molecular formula C12H7Br B13721036 1-Bromo-2-ethynylnaphthalene

1-Bromo-2-ethynylnaphthalene

Cat. No.: B13721036
M. Wt: 231.09 g/mol
InChI Key: PKTDQXQMGBUHFO-UHFFFAOYSA-N
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Description

1-Bromo-2-ethynyl-naphthalene is an organic compound with the molecular formula C12H7Br It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and an ethynyl group is attached to the second carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethynyl-naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of an ethynyl group. The typical synthetic route involves:

Industrial Production Methods: Industrial production of 1-Bromo-2-ethynyl-naphthalene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

1-Bromo-2-ethynyl-naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium cyanide or potassium cyanide in polar solvents.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Nitriles: From substitution reactions.

    Biaryls: From coupling reactions.

    Carbonyl Compounds and Alkenes: From oxidation and reduction reactions.

Scientific Research Applications

1-Bromo-2-ethynyl-naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of biological systems due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethynyl-naphthalene involves its interaction with various molecular targets through its bromine and ethynyl functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethynyl group can undergo addition reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

1-Bromo-2-ethynyl-naphthalene can be compared with other similar compounds such as:

The uniqueness of 1-Bromo-2-ethynyl-naphthalene lies in its combination of bromine and ethynyl groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C12H7Br

Molecular Weight

231.09 g/mol

IUPAC Name

1-bromo-2-ethynylnaphthalene

InChI

InChI=1S/C12H7Br/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h1,3-8H

InChI Key

PKTDQXQMGBUHFO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C2=CC=CC=C2C=C1)Br

Origin of Product

United States

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